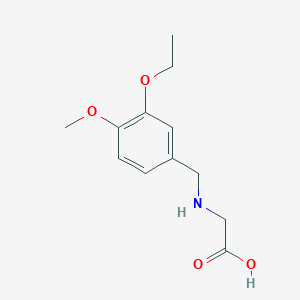

N-(3-ethoxy-4-methoxybenzyl)glycine

説明

N-(3-ethoxy-4-methoxybenzyl)glycine is a glycine derivative where the amino group is substituted with a benzyl moiety bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to the class of N-substituted glycines, which are pivotal in medicinal chemistry for designing peptidomimetics and enzyme inhibitors.

特性

分子式 |

C12H17NO4 |

|---|---|

分子量 |

239.271 |

IUPAC名 |

2-[(3-ethoxy-4-methoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-9(4-5-10(11)16-2)7-13-8-12(14)15/h4-6,13H,3,7-8H2,1-2H3,(H,14,15) |

InChIキー |

QENSRZOVVWFPDR-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)CNCC(=O)O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Substituent Effects

The biological and chemical behavior of N-substituted glycines is highly dependent on the substituents attached to the benzyl ring. Below is a comparative analysis of key analogs:

Key Observations:

- Ethoxy vs. Methoxy : The ethoxy group’s larger size and higher lipophilicity (compared to methoxy) could influence membrane permeability and binding pocket interactions. For example, N-(isopropoxy-propyl)-glycine (N-ipp) in showed reduced activity, suggesting steric hindrance may be detrimental in some contexts .

- Benzyl vs. Benzoyl : Unlike benzoyl-substituted glycines (e.g., N-(3-Methoxybenzoyl)glycine), benzyl derivatives generally exhibit better conformational flexibility, aiding in receptor binding .

Receptor Binding and Pharmacokinetics

highlights the significance of methoxybenzyl groups in glycine-binding site ligands for NMDA receptors. The 4-methoxybenzyl group’s para-substitution contrasts with the target compound’s 3-ethoxy-4-methoxy substitution, suggesting differences in spatial orientation and receptor interaction .

Chemical Reactivity and Stability

N-(3-ethoxy-4-methoxybenzyl)glycine’s stability can be inferred from studies on related compounds. demonstrates that N-(amidomethyl)glycine derivatives undergo sulfonylation and acylation, but benzyl-substituted glycines (like the target) are likely more stable due to the absence of reactive imidazole or amide groups .

Data Tables

Table 1: Physicochemical Properties of Selected N-Substituted Glycines

| Compound | Molecular Formula | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| N-(3-ethoxy-4-methoxybenzyl)glycine | C₁₂H₁₇NO₄ | 1.8 | 0.15 |

| N-(p-methoxybenzyl)glycine (Npmb) | C₁₀H₁₃NO₃ | 1.2 | 0.45 |

| N-(3,5-dimethoxybenzyl)glycine | C₁₁H₁₅NO₄ | 1.5 | 0.30 |

| N-(3-Methoxybenzoyl)glycine | C₁₀H₁₁NO₄ | 1.0 | 0.60 |

LogP values estimated using fragment-based methods; solubility data extrapolated from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。